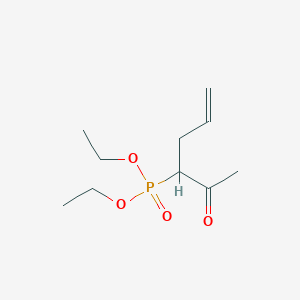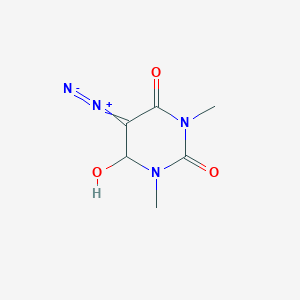
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- is a complex organic compound belonging to the pyrimidinedione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the diazotization of a suitable precursor, followed by hydrolysis and methylation steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrimidinedione derivatives.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinediones, hydroxylated derivatives, and other functionalized compounds
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The diazo and hydroxy groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition, DNA intercalation, and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinedione derivatives, such as:
- 2,4(1H,3H)-Pyrimidinedione, 5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 5-phenyl-
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 5-diazodihydro-6-hydroxy-1,3-dimethyl- apart is its unique combination of diazo and hydroxy functional groups
Properties
CAS No. |
57381-17-6 |
|---|---|
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
5-diazo-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H8N4O3/c1-9-4(11)3(8-7)5(12)10(2)6(9)13/h4,11H,1-2H3 |
InChI Key |
BECIBULZYGVPKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=[N+]=[N-])C(=O)N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


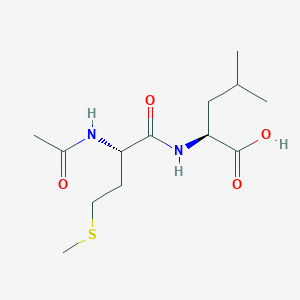
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)

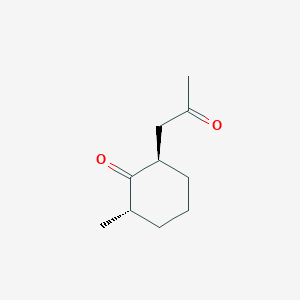
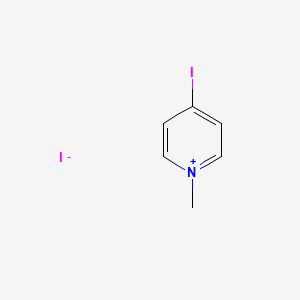
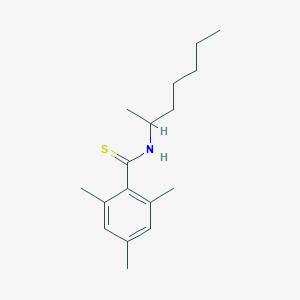
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
